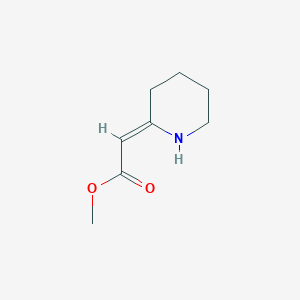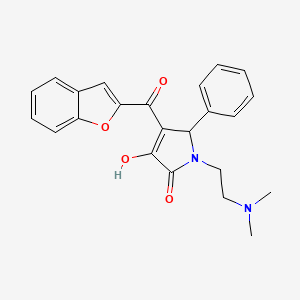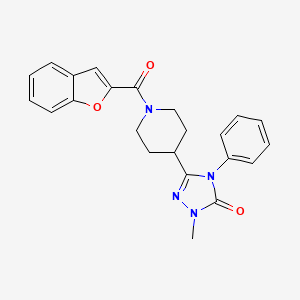![molecular formula C8H5F4NO B2574711 (NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 928064-01-1](/img/structure/B2574711.png)
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, also known as FPH, is an organic compound with a molecular weight of 207.13 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of FPH is C8H5F4NO . The InChI code is 1S/C8H5F4NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-3H,4H2 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
FPH is a powder that is stored at room temperature . The exact physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis and Treatment Monitoring
One notable application of related compounds to (NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine is in the diagnosis and treatment monitoring of Alzheimer's disease (AD). Specifically, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been utilized with positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with AD. This research demonstrates the potential of fluoroalkyl and fluoroaryl compounds in facilitating noninvasive techniques for monitoring the progression of AD and evaluating the efficacy of experimental treatments (Shoghi-Jadid et al., 2002).
Synthesis of Fluorinated Compounds for Medicinal Chemistry
Another significant application is in the development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group into aromatic compounds. This method is crucial for synthesizing fluorinated pyrazoles and bis-fluorinated pyrazoles, serving as important building blocks in medicinal and agricultural chemistry. The process involves hydroamination reactions, highlighting the versatility and importance of fluoroalkylated compounds in synthetic chemistry and drug development (Schmitt et al., 2017).
Recognition of Hydrophilic Compounds
The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is leveraged in the separation processes and analytical chemistry, showcasing the potential of fluoroalkylated compounds in enhancing the efficiency and selectivity of chemical separation techniques (Sawada et al., 2000).
Safety and Hazards
FPH is labeled with the GHS07 pictogram and the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and handling the compound in a well-ventilated place .
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethyl groups can participate in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process is known to be significant in various biochemical reactions .
Result of Action
The presence of trifluoromethyl groups is known to influence the properties of various compounds in pharmaceuticals, agrochemicals, and materials .
Action Environment
The stability of trifluoromethyl groups can be influenced by various factors, including temperature .
Propriétés
IUPAC Name |
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOEBBAVIKAEV-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)
![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)


![4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2574642.png)
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)
![4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2574647.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2574650.png)